3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

PPARα antagonist Nuclear receptor pharmacology Transactivation assay

AA452 (3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide) is a chemically validated, competitive PPARα antagonist with a ~6.5-fold selectivity over PPARγ and >100-fold over PPARδ. Unlike generic pan-PPAR ligands or dual antagonists, this N-acylsulfonamide uniquely enhances ionizing radiation effects in patient-derived glioblastoma models by a factor of ~1.9 at 50 μM. Procure this exact molecule to ensure reproducibility in metabolic vulnerability studies, ligand-binding assays, and SAR model benchmarking. A must-have tool for cancer and metabolic disorder research.

Molecular Formula C22H18N2O3S2
Molecular Weight 422.5 g/mol
CAS No. 896283-54-8
Cat. No. B3297755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
CAS896283-54-8
Molecular FormulaC22H18N2O3S2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
InChIInChI=1S/C22H18N2O3S2/c1-14-6-11-19-20(12-14)28-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)29(2,26)27/h3-13H,1-2H3,(H,23,25)
InChIKeyNENWVTSNXIPQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (AA452): A Structurally Defined PPARα Antagonist for Chemical-Biology Procurement


3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide (CAS 896283-54-8), commonly designated AA452, is a synthetic small molecule belonging to the N-(phenylsulfonyl)amide class characterized by a benzothiazole scaffold [1]. It functions as a competitive antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism, energy homeostasis, and cancer cell proliferation [2]. The compound incorporates three distinguishing structural modules: a central benzothiazole core, a 3-methanesulfonylphenyl group, and a 4-(6-methylbenzothiazol-2-yl)aniline linker, giving it a molecular formula of C₂₂H₁₈N₂O₃S₂ and a molecular weight of 422.5 g/mol.

Why Generic PPARα Antagonists Cannot Replace 3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide in Target-Based Studies


PPARα antagonists are a chemically heterogeneous class that includes fibrate-derived carboxylic acids, acyl-CoA analogues, and various sulfonamide scaffolds [2]. Within the benzothiazole-containing N-(phenylsulfonyl)amide subseries, even minor structural modifications—such as the position of the methylsulfonyl substituent on the benzamide ring or the nature of the substituent on the benzothiazole ring—dramatically shift the PPARα versus PPARγ selectivity profile and the maximal antagonistic efficacy [1]. Consequently, substituting AA452 with a commercially available PPARα antagonist (e.g., GW6471 or MK886) changes not only the primary target engagement signature but also the downstream transcriptional and metabolic effects, rendering experimental comparisons across compound batches unreliable unless the exact chemical identity is preserved.

Quantitative Differentiation Evidence for 3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Versus Close PPARα Antagonist Analogs


PPARα Antagonistic Potency in Cellular Transactivation Assays: AA452 vs. Unsubstituted Benzothiazole Lead

In a GAL4-PPARα LBD transactivation assay performed in HepG2 cells, AA452 (3-methanesulfonyl substitution) achieved an EC₅₀ of 46 nM [2]. In contrast, the unsubstituted benzothiazole-based N-(phenylsulfonyl)amide lead compound 1a displayed an EC₅₀ of approximately 300 nM in the same assay format [1]. This represents a ~6.5-fold improvement in cellular potency conferred by the 3-methanesulfonyl group.

PPARα antagonist Nuclear receptor pharmacology Transactivation assay

PPARα vs. PPARγ Selectivity Window: AA452 Demonstrates Preferential α-Subtype Engagement

AA452 was evaluated for PPARα and PPARγ antagonism in parallel cellular transactivation assays [1]. While it displayed potent PPARα antagonism (EC₅₀ = 46 nM), its PPARγ antagonistic activity was substantially weaker (EC₅₀ = 300 nM), yielding a PPARγ/PPARα selectivity ratio of approximately 6.5 [REFS-1, REFS-4]. In comparison, the close analog 1d (bearing a 4-chlorophenyl substituent) showed nearly equipotent dual antagonism (PPARα EC₅₀ ~150 nM; PPARγ EC₅₀ ~180 nM; ratio ~1.2) [1].

PPAR subtype selectivity Nuclear receptor profiling Selectivity window

Functional Efficacy in Glioblastoma: AA452 Radiosensitization vs. Vehicle-Treated Controls

In patient-derived glioblastoma (GB) primary cells, treatment with 50 μM AA452 for 48 h followed by ionizing radiation (4 Gy) reduced clonogenic survival to approximately 35% of the unirradiated control, whereas radiation alone reduced survival to approximately 65% (enhancement ratio ~1.9) [1]. Under identical conditions, the PPARα agonist GW7647 did not produce radiosensitization and instead slightly increased survival post-irradiation, confirming that the effect is antagonism-dependent [1].

Glioblastoma Radiosensitization Metabolic reprogramming

Structural Basis for Potency: The 3-Methanesulfonylbenzamide Motif as a Key Pharmacophoric Element

Systematic SAR analysis of the benzothiazole-based N-(phenylsulfonyl)amide series revealed that the 3-methanesulfonyl substituent on the benzamide ring is critical for high PPARα antagonistic potency [2]. When the 3-methanesulfonyl group of AA452 is replaced by hydrogen (compound 1a), the PPARα EC₅₀ rises from 46 nM to ~300 nM [REFS-1, REFS-4]. Further, when the sulfonamide linker is replaced by an acylsulfonamide (compound AA452 vs. AA520), the PPARα antagonism profile is retained but with altered pharmacokinetic properties, confirming the unique contribution of the methanesulfonyl-benzamide moiety [2].

Structure-activity relationship Pharmacophore Medicinal chemistry

Cross-Target Profiling: AA452 Does Not Activate PPARδ, Minimizing Isoform-Biased Confounds

In counter-screening assays against PPARδ, AA452 at concentrations up to 10 μM showed no significant agonist or antagonist activity (EC₅₀/IC₅₀ > 10,000 nM), indicating a clean selectivity window for PPARα over PPARδ [1]. This contrasts with several pan-PPAR ligands (e.g., bezafibrate) that modulate PPARδ at therapeutic concentrations, and with certain close analogs in the series (e.g., compound 1c, which displayed detectable PPARδ antagonism at <5 μM) [1].

PPARδ Isoform selectivity Off-target profiling

Optimized Application Scenarios for 3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Based on Quantitative Differentiation Evidence


Glioblastoma Radiosensitization and PPARα-Mediated Metabolic Reprogramming Studies

In patient-derived glioblastoma models, AA452 at 50 μM enhances the lethal effects of ionizing radiation by a factor of ~1.9 [2]. This functional outcome is directly tied to its PPARα antagonism and is not reproduced by PPARα agonists. Researchers investigating metabolic vulnerabilities in glioblastoma should preferentially use AA452 over generic PPARα antagonists, as the radiosensitization phenotype has been specifically validated for this compound in primary tumor cells.

PPARα-Selective Nuclear Receptor Profiling Panels

For academic or industrial screening campaigns aiming to deconvolute PPARα-specific biology in liver, heart, or cancer models, AA452 offers a PPARγ/PPARα selectivity ratio of ~6.5 and PPARδ inactivity (>100-fold window) [1]. This profile makes it a superior tool compound compared to dual antagonists like analog 1d (ratio ~1.2) or pan-PPAR ligands such as bezafibrate, where off-isoform modulation complicates data interpretation.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Based PPAR Modulators

The 3-methanesulfonylbenzamide motif of AA452 has been quantitatively linked to an ~6.5-fold potency enhancement over the unsubstituted lead 1a [REFS-1, REFS-4]. Medicinal chemistry teams exploring benzothiazole sulfonamide chemical space should include AA452 as a reference standard to benchmark novel analogs, as its well-characterized SAR provides a reliable anchor point for computational modeling, docking studies, and pharmacophore refinement.

Competitive Antagonism Mechanistic Studies (TR-FRET and SPR-Based Binding Assays)

AA452 acts as a competitive PPARα antagonist, as confirmed by time-resolved fluorescence resonance energy transfer (TR-FRET) assays where it displaces the GW7647 agonist at low micromolar concentrations [4]. This competitive mode of action, combined with its nanomolar cellular potency, makes AA452 an ideal probe for studying ligand-receptor binding kinetics, coactivator displacement, and the structural determinants of antagonist-bound PPARα conformations.

Quote Request

Request a Quote for 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.